
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions aiming at achieving desired structures with specific functional groups. For instance, the structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides, which are broadly active in various models of pharmacoresistant seizures, were derived by redesigning the cardiotoxic sodium channel blocker Disopyramide (Dawidowski et al., 2020)(Dawidowski et al., 2020). These syntheses involve steps that ensure the introduction of the desired functional groups into the molecule, influencing its activity and safety profile.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)acetamide has been elucidated using various analytical techniques. For instance, Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its structure and anticancer activity using elemental analyses and spectroscopic techniques(Sharma et al., 2018). Molecular docking analysis further supported its potential biological activity.
Chemical Reactions and Properties
Chemical reactions involving 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)acetamide and its derivatives are key to understanding its reactivity and potential for modification. For example, Galeazzi et al. (1996) explored the oxidative cyclisation of N-(2-alken-1-yl)-N-(1-phenyleth-1-yl)-acetoacetamides, leading to pyrrolidin-2-ones, a reaction that showcases the potential for creating biologically active molecules containing the pyrrolidine ring(Galeazzi et al., 1996).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for their application in different fields. Kaya and Aydın (2012) synthesized 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol and its oxidative polymer, investigating its electrical conductivities and fluorescence measurements, which are essential for evaluating its utility in electronic and photonic applications(Kaya & Aydın, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are integral to understanding the applications of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)acetamide. For example, the study by Nikonov et al. (2016) on the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide highlights the chemical modifications that can be applied to similar compounds to alter their properties for specific applications(Nikonov et al., 2016).
Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation and Synthesis
Research has demonstrated methods for the chemoselective acetylation of aminophenols to produce N-(2-hydroxyphenyl)acetamide, an intermediate crucial for synthesizing antimalarial drugs. The study by Magadum and Yadav (2018) optimized the process using immobilized lipase as a catalyst, exploring various acyl donors and reaction conditions to achieve high selectivity and efficiency (Magadum & Yadav, 2018).
Antioxidant and Radical Scavenging Activities
Phenolic derivatives, closely related to the core structure of "2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)acetamide," such as acetaminophen, salicylate, and 5-aminosalicylate, have been studied for their antioxidant properties. These compounds exhibit varying degrees of effectiveness in inhibiting lipid peroxidation and scavenging peroxyl radicals, suggesting potential applications in protecting against oxidative stress (Dinis, Maderia, & Almeida, 1994).
Green Synthesis of Analgesic and Antipyretic Agents
The compound has also been a precursor in green chemistry approaches for synthesizing analogs with potential analgesic and antipyretic activities. Reddy et al. (2014) developed environmentally friendly synthetic routes to produce derivatives that show promise as safer alternatives to conventional analgesics and antipyretics (Reddy, Reddy, & Dubey, 2014).
Pharmaceutical Applications
Derivatives of "2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)acetamide" have been explored for their pharmaceutical potential, including anticonvulsant, anticancer, and antimicrobial activities. For instance, Obniska et al. (2015) synthesized and evaluated a series of derivatives for their anticonvulsant activity, providing insights into the structure-activity relationship that could guide the development of new therapeutic agents (Obniska et al., 2015).
Eigenschaften
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-16(12-20-17(22)10-11-18(20)23)19-14-8-4-5-9-15(14)24-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXXLMUYBXHPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

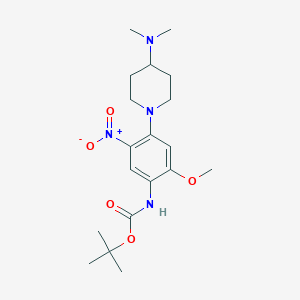
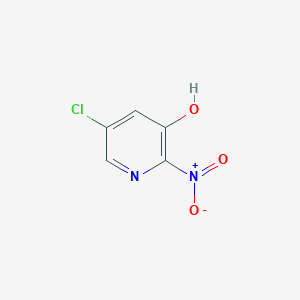
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2496780.png)
![3,4,9-trimethyl-7-(naphthylmethyl)-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]p urine-6,8-dione](/img/structure/B2496782.png)
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2496786.png)
![3-hexyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
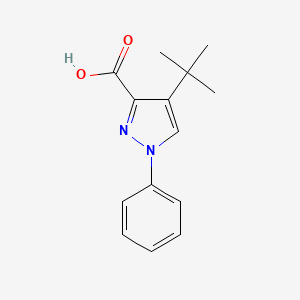
![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2496790.png)
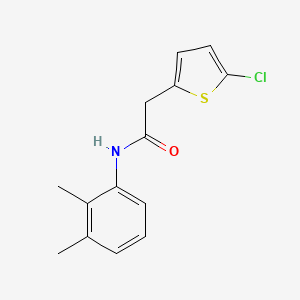
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2496792.png)

![Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2496795.png)
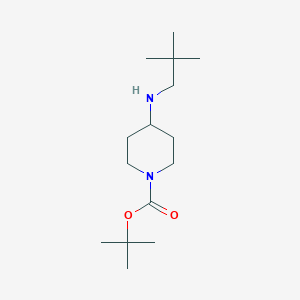
![8-(3-(dimethylamino)propyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496798.png)